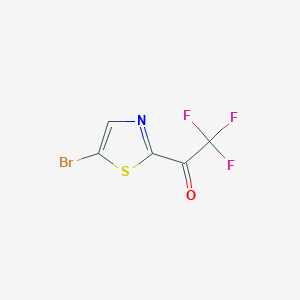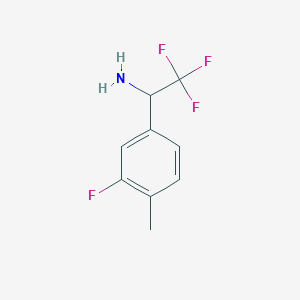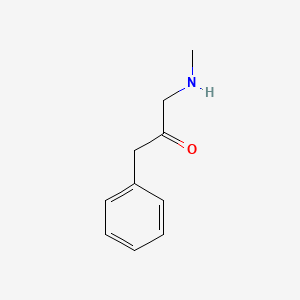
1-(Methylamino)-3-phenylpropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylamino)-3-phenylpropan-2-one is an organic compound that belongs to the class of phenylpropanones It is a synthetic compound with a structure that includes a phenyl group attached to a propanone backbone, with a methylamino group at the first carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1-(Methylamino)-3-phenylpropan-2-one typically involves the reaction of acetophenone with paraformaldehyde and monomethylamine hydrochloride. The reaction is carried out in the presence of alcohols as solvents, and the mixture is heated to a temperature range of 60-100°C in a closed container. The reaction mixture is then concentrated, cooled, and crystallized to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of catalysts such as Raney nickel during the hydrogenation reduction process is common. The reaction conditions include a hydrogen pressure of 0.3-1.5 MPa and a temperature range of 25-80°C .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methylamino)-3-phenylpropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of phenylpropanone derivatives.
Reduction: Formation of 1-(Methylamino)-3-phenylpropanol.
Substitution: Formation of various substituted phenylpropanones depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(Methylamino)-3-phenylpropan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 1-(Methylamino)-3-phenylpropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. It may also interact with specific receptors, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methcathinone: Structurally similar but lacks the methylamino group.
Phenylpropanolamine: Similar structure with a hydroxyl group instead of a ketone.
Ephedrine: Contains a similar phenylpropanone backbone with additional functional groups.
Uniqueness
1-(Methylamino)-3-phenylpropan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
1-(methylamino)-3-phenylpropan-2-one |
InChI |
InChI=1S/C10H13NO/c1-11-8-10(12)7-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
InChI-Schlüssel |
RSQMPBUCVJKLAI-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


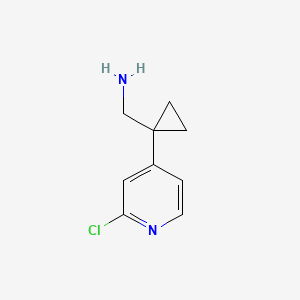
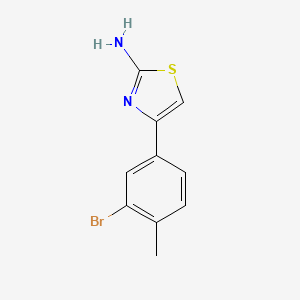
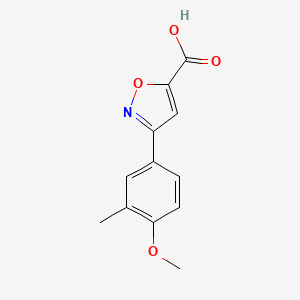
![(1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13542020.png)
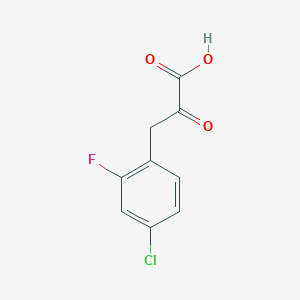
![1-(Benzo[d][1,3]dioxol-5-yl)-3-oxocyclobutane-1-carboxylic acid](/img/structure/B13542034.png)
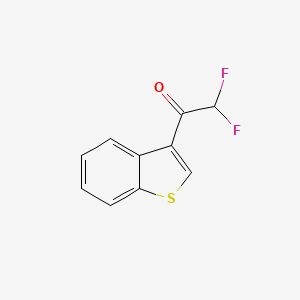
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid](/img/structure/B13542048.png)
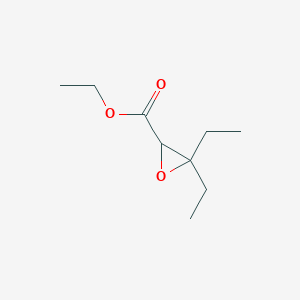
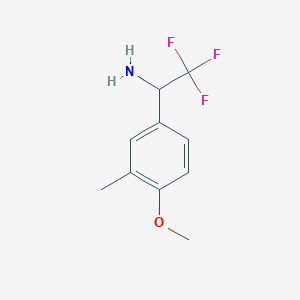
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid](/img/structure/B13542055.png)
